molecular formula C13H15NO B2570074 6-Methoxy-2-prop-2-ynyl-3,4-dihydro-1H-isoquinoline CAS No. 2249243-85-2

6-Methoxy-2-prop-2-ynyl-3,4-dihydro-1H-isoquinoline

Cat. No. B2570074
CAS RN: 2249243-85-2
M. Wt: 201.269
InChI Key: HVUIFQIVAGDMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-prop-2-ynyl-3,4-dihydro-1H-isoquinoline is a chemical compound that belongs to the class of isoquinoline alkaloids. This compound has been the subject of intense scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-prop-2-ynyl-3,4-dihydro-1H-isoquinoline is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosine kinase, and topoisomerase. It has also been shown to modulate the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects
6-Methoxy-2-prop-2-ynyl-3,4-dihydro-1H-isoquinoline has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and inhibit the growth of fungi. It has also been shown to improve cognitive function and to protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Methoxy-2-prop-2-ynyl-3,4-dihydro-1H-isoquinoline for lab experiments is its broad range of biological activities. This makes it a useful compound for studying various biological processes. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 6-Methoxy-2-prop-2-ynyl-3,4-dihydro-1H-isoquinoline. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative diseases. Another direction is to explore its potential applications in agriculture, such as its use as a natural pesticide. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods.

Synthesis Methods

The synthesis of 6-Methoxy-2-prop-2-ynyl-3,4-dihydro-1H-isoquinoline involves several steps. The first step is the preparation of 2-phenylacetonitrile, which is then converted to the corresponding imine. The imine is then reduced to the amine using sodium borohydride. The amine is then reacted with propargyl bromide to yield the final product, 6-Methoxy-2-prop-2-ynyl-3,4-dihydro-1H-isoquinoline.

Scientific Research Applications

6-Methoxy-2-prop-2-ynyl-3,4-dihydro-1H-isoquinoline has been studied extensively for its potential applications in medicine. It has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antifungal properties. It has also been shown to have neuroprotective effects and to improve cognitive function.

properties

IUPAC Name

6-methoxy-2-prop-2-ynyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-3-7-14-8-6-11-9-13(15-2)5-4-12(11)10-14/h1,4-5,9H,6-8,10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUIFQIVAGDMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CC2)CC#C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-prop-2-ynyl-3,4-dihydro-1H-isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.